N,N'-benzene-1,3-diylbis[2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide]
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Overview
Description
N,N’-benzene-1,3-diylbis[2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide]: is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with two thiazolidine-2,4-dione groups
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various biological targets, such as enzymes and receptors, which play crucial roles in cellular processes .
Mode of Action
It’s known that the compound forms intermolecular hydrogen bonds with its targets . This interaction can lead to changes in the target’s structure and function, potentially altering cellular processes .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to downstream effects such as apoptosis or inhibition of cell proliferation .
Result of Action
Similar compounds have been found to induce hemolysis in red blood cells and display leishmaniacidal potential .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-benzene-1,3-diylbis[2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide] typically involves the reaction of benzene-1,3-diamine with 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine-2,4-dione moieties.
Reduction: Reduction reactions can also occur, potentially converting the thiazolidine-2,4-dione groups to their corresponding dihydro derivatives.
Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid or sulfuric acid under controlled conditions.
Major Products:
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include dihydrothiazolidine derivatives.
Substitution: Products will vary depending on the substituent introduced to the benzene ring.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.
Medicine:
Drug Development: Due to its structural features, the compound is being investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and diabetes.
Industry:
Materials Science: The compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Comparison with Similar Compounds
- N,N’-benzene-1,4-diylbis[2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide]
- N,N’-benzene-1,2-diylbis[2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide]
- N,N’-benzene-1,3-diylbis[2-(2,4-dioxo-1,3-thiazolidin-5-yl)propionamide]
Uniqueness: N,N’-benzene-1,3-diylbis[2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide] is unique due to the specific positioning of the thiazolidine-2,4-dione groups on the benzene ring, which can influence its reactivity and interaction with biological targets. This structural uniqueness can lead to different biological activities and applications compared to its analogs.
Properties
IUPAC Name |
2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-[3-[[2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]amino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O6S2/c21-11(5-9-13(23)19-15(25)27-9)17-7-2-1-3-8(4-7)18-12(22)6-10-14(24)20-16(26)28-10/h1-4,9-10H,5-6H2,(H,17,21)(H,18,22)(H,19,23,25)(H,20,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVJGPLGLUAQUKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CC2C(=O)NC(=O)S2)NC(=O)CC3C(=O)NC(=O)S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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